molecular formula C27H20N4O4 B11007048 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

Cat. No.: B11007048
M. Wt: 464.5 g/mol
InChI Key: UYWZRMVWZXPPSL-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and quinoline moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the isoindoloquinazoline core, followed by the introduction of the quinoline moiety through various coupling reactions. Common reagents used in these reactions include acetic anhydride, methoxyquinoline, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce quinazoline amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
  • 3,3′-dihexyloxacarbocyanine iodide

Uniqueness

What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide apart from similar compounds is its unique combination of isoindoloquinazoline and quinoline moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C27H20N4O4/c1-35-18-11-10-16-12-17(14-28-22(16)13-18)29-24(32)15-30-25-19-6-2-3-7-20(19)27(34)31(25)23-9-5-4-8-21(23)26(30)33/h2-14,25H,15H2,1H3,(H,29,32)

InChI Key

UYWZRMVWZXPPSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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